molecular formula C15H22ClNO2 B565933 Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride CAS No. 19716-79-1

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

Cat. No. B565933
CAS RN: 19716-79-1
M. Wt: 283.796
InChI Key: ZNSNAOXTBUHNKX-UHFFFAOYSA-N
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Description

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is a synthetic compound . It is used for the treatment of attention deficit hyperactivity disorder . The molecular formula of this compound is C15H22ClNO2 .


Molecular Structure Analysis

The molecular structure of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is complex. It has a molecular weight of 283.79 g/mol . The InChI code for this compound is InChI=1S/C15H21NO2.ClH/c1-2-18-15 (17)14 (12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H .


Physical And Chemical Properties Analysis

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride has a molecular weight of 283.79 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of this compound is 283.1339066 g/mol .

Scientific Research Applications

Molecular Structure Analysis

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride and its derivatives have been analyzed for their molecular structure. For instance, the study by Suresh et al. (2006) focused on the crystal structure of a similar compound, where the piperidone ring adopts a chair conformation, and no significant C—H⋯π and π–π interactions were observed, indicating potential for structural stability in molecular frameworks (Suresh et al., 2006).

Synthesis and Antibacterial Activity

Several studies have explored the synthesis of ethyl phenyl(piperidin-2-yl)acetate hydrochloride derivatives and their antibacterial properties. For example, Merugu, Ramesh, and Sreenivasulu (2010) detailed the microwave-assisted synthesis of various derivatives, emphasizing their substantial antibacterial activity (Merugu et al., 2010a); (Merugu et al., 2010b). This demonstrates the compound's potential in developing new antimicrobial agents.

Chemical Synthesis Efficiency

Ojo (2012) presented efficient methods for synthesizing various analogs of ethyl phenyl(piperidin-2-yl)acetate, indicating the compound's versatility and potential in creating diverse chemical entities (Ojo, 2012a); (Ojo, 2012b). The modifications and improvements in the synthesis process underline the compound's chemical malleability for various scientific applications.

properties

IUPAC Name

ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669838
Record name Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

CAS RN

19716-79-1
Record name Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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